molecular formula C23H30N4O5 B11424415 methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate

methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate

Cat. No.: B11424415
M. Wt: 442.5 g/mol
InChI Key: AWZCGDAXCQMINQ-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate typically involves multiple steps:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors like guanine or xanthine. These reactions often involve alkylation, oxidation, and cyclization steps under controlled conditions.

    Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, typically using octyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the purine derivative with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the benzoate or purine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The purine core could mimic natural substrates or inhibitors, while the benzoate ester might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in respiratory diseases.

    Methyl 4-hydroxybenzoate: A simpler ester used as a preservative.

Uniqueness

Methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate is unique due to its combination of a purine core with a benzoate ester and an octyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, potentially enhancing its solubility and bioavailability compared to simpler analogs.

Properties

Molecular Formula

C23H30N4O5

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4-(1,3-dimethyl-7-octyl-2,6-dioxopurin-8-yl)oxybenzoate

InChI

InChI=1S/C23H30N4O5/c1-5-6-7-8-9-10-15-27-18-19(25(2)23(30)26(3)20(18)28)24-22(27)32-17-13-11-16(12-14-17)21(29)31-4/h11-14H,5-10,15H2,1-4H3

InChI Key

AWZCGDAXCQMINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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